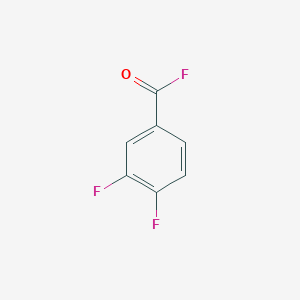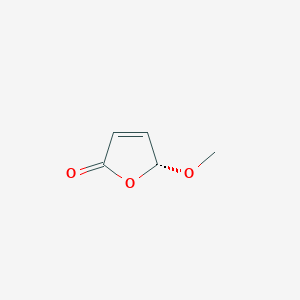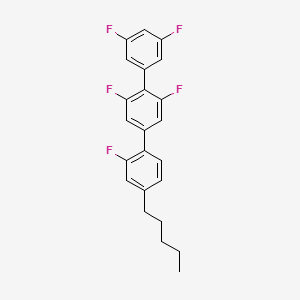
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a pentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium. This reaction allows for the coupling of aryl halides with boronic acids to form biaryl compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene is unique due to its specific arrangement of fluorine atoms and the presence of a pentyl group. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C23H19F5 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene |
InChI |
InChI=1S/C23H19F5/c1-2-3-4-5-14-6-7-19(20(26)8-14)15-11-21(27)23(22(28)12-15)16-9-17(24)13-18(25)10-16/h6-13H,2-5H2,1H3 |
InChI-Schlüssel |
SEFSHUKNGLUUBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC(=CC(=C3)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



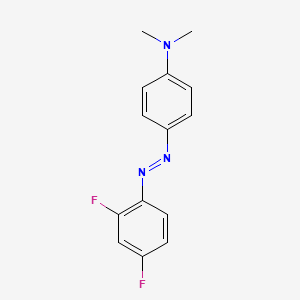
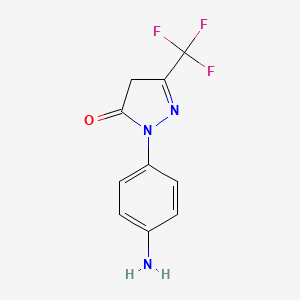

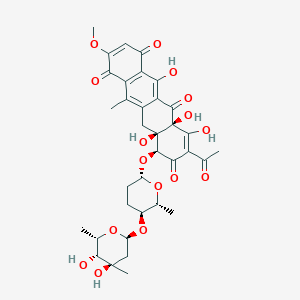
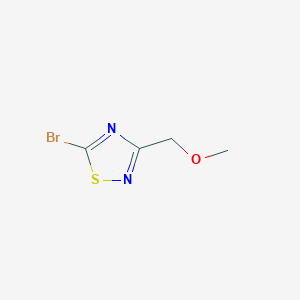
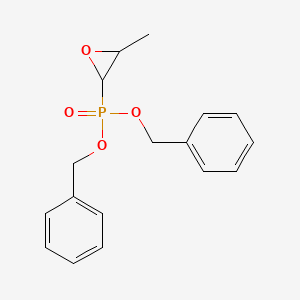
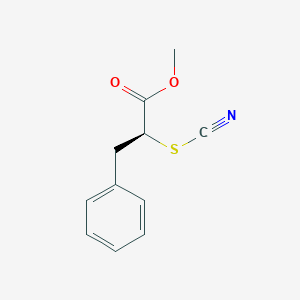
![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)
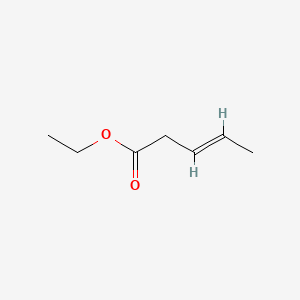
![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)
